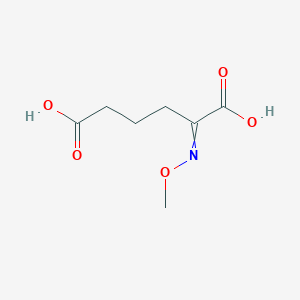
1,1,2,2-Tetrachloroethane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrachloroethane-1-peroxol is an organic compound characterized by the presence of four chlorine atoms and a peroxide group attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1,1,2,2-Tetrachloroethane-1-peroxol typically involves the chlorination of ethane followed by the introduction of a peroxide group. The reaction conditions for this synthesis often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the compound.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrachloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,2,2-Tetrachloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of other chemicals and as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrachloroethane-1-peroxol involves its interaction with molecular targets in biological systems. The peroxide group can generate reactive oxygen species, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrachloroethane-1-peroxol can be compared with other chlorinated ethanes and peroxides:
1,1,2,2-Tetrachloroethane: Similar in structure but lacks the peroxide group, making it less reactive in oxidation reactions.
1,1,1,2-Tetrachloroethane: Differing in the position of chlorine atoms, leading to different chemical properties.
Peroxides: Compounds like hydrogen peroxide share the peroxide group but differ in their overall structure and reactivity.
Propriétés
Numéro CAS |
832733-27-4 |
|---|---|
Formule moléculaire |
C2H2Cl4O2 |
Poids moléculaire |
199.8 g/mol |
Nom IUPAC |
1,1,2,2-tetrachloro-1-hydroperoxyethane |
InChI |
InChI=1S/C2H2Cl4O2/c3-1(4)2(5,6)8-7/h1,7H |
Clé InChI |
SWNDCAXLXSSRFN-UHFFFAOYSA-N |
SMILES canonique |
C(C(OO)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


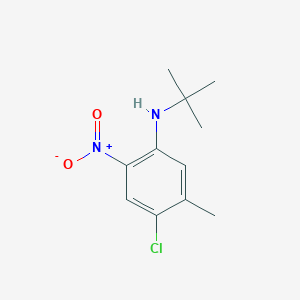
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
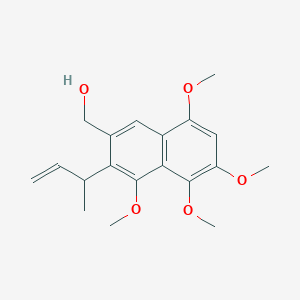
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
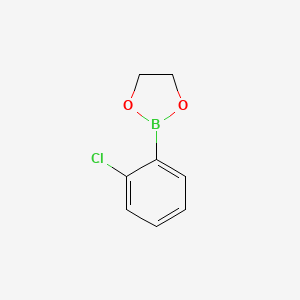
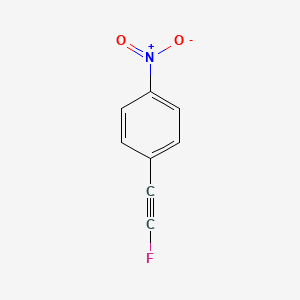
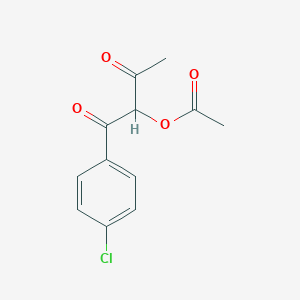
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
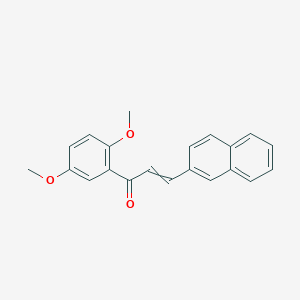
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)
![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
